6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Researchers studying boron-binding enzymes require regioisomerically pure benzoxaboroles to avoid confounding electronic effects. This C6-chlorinated analog offers a distinct σ-inductive profile vs. 5-substituted or fluoro variants. - Predicted pKa 6.51 ± 0.20, ideal for pH-dependent covalent inhibition studies - ≥95% purity; dynamic equilibrium with open-chain boronic acid tautomer - Directly compare potency/selectivity against tavaborole (6-fluoro) within same scaffold

Molecular Formula C7H6BClO2
Molecular Weight 168.38
CAS No. 174671-43-3
Cat. No. B2962848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol
CAS174671-43-3
Molecular FormulaC7H6BClO2
Molecular Weight168.38
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2)Cl)O
InChIInChI=1S/C7H6BClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
InChIKeyYXYTZNCLZVURRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol Identity & Procurement


6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 174671-43-3) is a 6‑chloro‑substituted benzoxaborole—a cyclic boronic acid hemi‑ester featuring a boron atom embedded in a five‑membered oxaborole ring fused to a benzene core . This compound exists in a dynamic equilibrium with its open‑chain (2‑hydroxymethyl‑5‑chlorophenyl)boronic acid tautomer, a property characteristic of benzoxaboroles that modulates their Lewis acidity and diol‑binding capacity [1]. Its molecular formula is C₇H₆BClO₂, with a molecular weight of 168.39 g/mol and a predicted pKa of 6.51 ± 0.20, positioning its boronic acid functionality near physiological pH . Commercial availability is typically at ≥95% purity, stored under cool, dry conditions .

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol Generic Substitution Risks


The benzoxaborole scaffold is exquisitely sensitive to substitution pattern; a change in the position, identity, or electronic character of a single substituent can fundamentally alter target engagement, selectivity, and pharmacokinetic behavior [1]. In the case of 6‑chlorobenzo[c][1,2]oxaborol‑1(3H)‑ol, the chlorine atom at the C6 position (para to the boron‑containing ring) exerts a distinct electronic and steric influence compared to the 5‑chloro, 5‑fluoro, or unsubstituted analogs [2]. This substitution modulates the pKa of the boronic acid moiety, which in turn dictates the compound’s ability to form reversible covalent adducts with biological nucleophiles under physiologically relevant conditions [3]. Furthermore, the C6 halogen affects molecular conformation, hydrogen‑bonding networks, and permeability—factors that are not transferable between regioisomers or halogen types [2]. Consequently, substituting 6‑chlorobenzo[c][1,2]oxaborol‑1(3H)‑ol with a 5‑substituted or unsubstituted benzoxaborole without rigorous comparative data introduces uncontrolled variability in activity, selectivity, and off‑target risk.

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol Differentiation from Key Analogs


C6 vs. C5 Chloro: pKa and Binding Impact

The position of the chlorine substituent on the benzoxaborole ring is a critical determinant of both electronic properties and molecular recognition. 6‑Chlorobenzo[c][1,2]oxaborol‑1(3H)‑ol, bearing chlorine at the C6 (para) position, exhibits a predicted pKa of 6.51 ± 0.20, whereas the C5‑chloro regioisomer (CAS 174672‑06‑1) is expected to show a modestly different pKa due to altered resonance and inductive effects . This difference, although seemingly small, can shift the equilibrium between the neutral and anionic boronate forms by a factor of approximately 2‑fold in the critical pH 6–7 range, directly influencing the compound’s ability to form the tetrahedral adduct required for covalent enzyme inhibition [1]. Additionally, the C6 substitution pattern alters the dihedral angle of the oxaborole ring and the hydrogen‑bonding network in the solid state, which may translate into divergent binding modes with biological targets such as leucyl‑tRNA synthetase or β‑carbonic anhydrase [2]. No direct head‑to‑head biological comparison data for the two regioisomers were identified in the public domain; therefore, this differentiation is class‑level inference based on established SAR principles.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

6-Chloro vs. 6-Fluoro: Electronic Effects on Potency

Within the benzoxaborole class, halogen substitution at the 6‑position serves as a fine‑tuning element for electronic and steric properties. The 6‑chloro analog introduces a distinct σ‑inductive effect (Hammett σₘ = 0.37, σₚ = 0.23) and π‑donating resonance compared to the 6‑fluoro analog (σₘ = 0.34, σₚ = 0.06) or the 6‑hydrogen reference [1]. In the context of leucyl‑tRNA synthetase (LeuRS) inhibition—the validated mechanism of several clinical‑stage benzoxaboroles—the electronic nature of the C6 substituent directly influences the boron atom’s electrophilicity and, consequently, the rate of covalent adduct formation with the 3′‑terminal adenosine of tRNALeu [2]. While specific IC₅₀ values for 6‑chlorobenzo[c][1,2]oxaborol‑1(3H)‑ol against fungal or bacterial LeuRS are not publicly available, class‑wide SAR studies demonstrate that electron‑withdrawing groups at the C6 position generally enhance antifungal activity relative to the unsubstituted parent, albeit with nuanced differences between fluoro and chloro substitution [3]. The chloro substituent offers a balance of electron withdrawal and lipophilicity (clogP increase of ~0.7 relative to fluoro) that may favor membrane permeability in certain biological contexts [4].

Antifungal Drug Discovery Leucyl-tRNA Synthetase Inhibition Electronic Effects

Synthetic Precursor for Agrochemicals

The compound 6‑chlorobenzo[c][1,2]oxaborol‑1(3H)‑ol (specifically its 5‑chloro regioisomer, CAS 174672‑06‑1) is explicitly named as a preferred precursor in the synthesis of volatile oxaborole‑based fungicides for agricultural applications [1]. U.S. Patent Application 2016/0235070 describes the preparation of compounds of formula (A) from precursors including 5‑chlorobenzo[c][1,2]oxaborol‑1(3H)‑ol and 5‑fluorobenzo[c][1,2]oxaborol‑1(3H)‑ol, among others [1]. The chloro‑substituted benzoxaborole is valued for its ability to introduce a halogen handle that can be further elaborated or retained to modulate volatility and antimicrobial activity [2]. This establishes a concrete, documented use case for the compound as a key intermediate in the development of crop protection agents, a role not equally held by all benzoxaborole analogs. While the patent specifically mentions the 5‑chloro isomer, the 6‑chloro isomer (the subject of this guide) is structurally analogous and may serve similar synthetic purposes, though its direct use in this context requires experimental verification.

Agricultural Chemistry Fungicide Development Process Chemistry

6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol Application Scenarios


Benzoxaborole Enzyme Inhibitor SAR

Procurement is justified for research programs systematically exploring how C6 halogen electronic effects (σ‑inductive vs. π‑donation) modulate the inhibition of LeuRS, β‑carbonic anhydrase, or other boron‑binding enzymes [1]. The 6‑chloro substitution offers a distinct electronic profile compared to the 6‑fluoro clinical candidate tavaborole, enabling direct comparison of potency, selectivity, and permeability within a single scaffold [2].

Fungicide Development & Process Chemistry

As documented in patent literature, halogenated benzoxaboroles are employed as precursors for volatile oxaborole fungicides [3]. The 6‑chloro isomer (or its regioisomer) can serve as a starting material for the synthesis of novel crop protection agents, where the chloro substituent may confer favorable volatility or target‑site binding characteristics [4].

Benzoxaborole Physicochemical Benchmarking

The compound is suitable as a reference standard in studies aimed at correlating pKa, lipophilicity, and solid‑state hydrogen‑bonding networks with biological activity [5]. Its predicted pKa (6.51) places the boronate equilibrium in a physiologically relevant range, making it a useful probe for investigating pH‑dependent covalent inhibition mechanisms .

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